molecular formula C6H7NO3 B2521971 (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2580090-61-3

(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione

Katalognummer: B2521971
CAS-Nummer: 2580090-61-3
Molekulargewicht: 141.126
InChI-Schlüssel: FRIAQJBPJWWFCK-ZXZARUISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a specialized bicyclic building block of significant interest in medicinal chemistry and drug discovery. This stereochemically defined compound features a fused cyclobutane-pyrrolidine skeleton, making it a valuable precursor for the synthesis of complex three-dimensional structures. Compounds based on the 2-azabicyclo[3.2.0]heptane core are recognized as privileged scaffolds for designing mechanism-based inhibitors and have been explored as novel bioisosteres for meta-substituted arenes, which can improve key drug-like properties such as metabolic stability and solubility . The strained nature of the bicyclic system can be leveraged in synthetic routes to access enantiopure exocyclic amines and other functionalized intermediates, which are critical for probing enzyme active sites and structure-activity relationships . As a high-value synthetic intermediate, it holds potential for the development of therapeutics targeting metabolic enzymes in areas such as oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(1S,5R)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2-4(3)6(9)7(5)10/h3-4,10H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIAQJBPJWWFCK-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s core bicyclo[3.2.0]heptane scaffold is conserved across multiple derivatives, but substituent variations dictate divergent biological and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity Key Features Reference
(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione 3-hydroxy, 2,4-dione Not explicitly reported (likely a synthetic intermediate) High polarity due to hydroxy and dione groups; potential for hydrogen bonding
LU-111995 3-ethylquinazoline-2,4-dione side chain Dopamine D4/5-HT2A antagonist (antipsychotic candidate) Rigid azabicyclo core enhances receptor selectivity
Oxacillin 5-methyl-3-phenylisoxazole carboxamide β-lactam antibiotic 4-thia-1-azabicyclo[3.2.0]heptane with β-lactam ring; targets penicillin-binding proteins
Tazobactam Triazole-methyl, sulfone groups β-lactamase inhibitor 4-thia-1-azabicyclo system inhibits enzyme activity
MLN-519 6-oxa-2-aza, 1-hydroxy-2-methylpropyl Proteasome inhibitor (preclinical) Oxa substitution alters ring strain and solubility

Pharmacological and Physicochemical Properties

  • Receptor Affinity : LU-111995’s azabicyclo core is critical for D4/5-HT2A receptor binding, with the quinazoline-dione side chain enhancing selectivity over D2 receptors . In contrast, the target compound lacks such extended side chains, suggesting different target profiles.
  • Antibiotic vs. Inhibitor Activity : Oxacillin and tazobactam share the 4-thia-1-azabicyclo[3.2.0]heptane framework but differ in functional groups. Oxacillin’s β-lactam ring enables bactericidal activity, while tazobactam’s sulfone and triazole groups confer β-lactamase resistance . The target compound’s dione groups preclude β-lactam-like reactivity.
  • Polarity and Solubility : The 3-hydroxy group in the target compound increases hydrophilicity compared to LU-111995 or MLN-519, which possess lipophilic substituents (e.g., phenylethyl or propyl groups) .

Q & A

What are the key structural features of (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione that influence its reactivity in synthetic chemistry?

The compound’s bicyclo[3.2.0]heptane core imposes significant steric and electronic constraints due to its fused bicyclic system. The lactam and lactone rings (2,4-dione) enhance electrophilicity at the carbonyl carbons, facilitating nucleophilic additions or ring-opening reactions. The stereochemistry (1S,5R) and hydroxyl group at position 3 further modulate reactivity, as seen in its use as a rigid scaffold for neuropharmacological agents .

Methodological Insight : Computational modeling (DFT or molecular docking) can predict reactive sites, while X-ray crystallography (e.g., Cremer-Pople puckering parameters) quantifies ring conformation and steric effects .

How can researchers optimize the synthesis of enantiomerically pure (1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione?

Key steps include:

  • Photocycloaddition : Intermolecular [2+2] cycloaddition between maleic anhydride and pyrroline derivatives under UV light with sensitizers (e.g., acetone) to form the bicyclic core .
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic catalysis to isolate the (1S,5R) enantiomer. For example, lipase-mediated kinetic resolution improves enantiomeric excess (ee) .
  • Purification : Crystallization or chiral HPLC (e.g., Chiralpak® columns) ensures purity. Reported yields range from 50–70% with ee >98% .

What analytical techniques are critical for resolving stereochemical assignments in derivatives of this compound?

  • X-ray Crystallography : Definitive for absolute configuration, as demonstrated for structurally similar azabicycloheptane derivatives .
  • NMR Spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} NOESY and 13C^{13}\text{C} DEPT135 correlate spatial proximity of protons and carbons, respectively.
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing IR absorption differences in chiral environments .

How does the compound’s conformation impact its bioactivity in neuropharmacological studies?

The rigid bicyclic structure mimics bioactive conformations of flexible neurotransmitters. For example, LU-111995, a derivative, binds selectively to dopamine D4 and serotonin 5-HT2A receptors due to optimal spatial alignment of the hydroxyl and dione groups . Methodological Approach : Molecular dynamics simulations (e.g., GROMACS) model receptor-ligand interactions, while radioligand binding assays (e.g., 3H^3\text{H}-spiperone for D4) validate affinity .

What are the challenges in synthesizing 6,7-disubstituted derivatives of this bicyclic system?

  • Regioselectivity : Competing reaction pathways during functionalization (e.g., electrophilic substitution at C6 vs. C7).
  • Steric Hindrance : Bulky substituents destabilize the bicyclic core, leading to ring-opening byproducts.
    Solutions : Use of directing groups (e.g., boronic esters) or transition-metal catalysts (Pd, Ni) for controlled C–H activation .

How can researchers address contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Experimental Models : In vitro vs. in vivo systems (e.g., LU-111995 shows D4 selectivity in transfected cells but off-target effects in rodent models) .
  • Purity Variability : Trace impurities (<1%) from synthesis (e.g., residual LiAlH4 in reduction steps) can skew bioassay results .
    Resolution : Replicate studies with orthogonal purity validation (HPLC-MS, elemental analysis) and standardized assay protocols (e.g., NIH Psychoactive Drug Screening Program).

What strategies enhance the metabolic stability of azabicycloheptane-based drug candidates?

  • Deuterium Incorporation : Replacing labile hydrogens (e.g., hydroxyl) with deuterium slows CYP450-mediated oxidation.
  • Prodrug Design : Mask polar groups (e.g., dione → ketal) to improve bioavailability, as seen in marizomib analogs .
    Validation : LC-MS/MS pharmacokinetic profiling in preclinical models quantifies half-life improvements .

How do ring-puckering dynamics influence the compound’s physicochemical properties?

The bicyclo[3.2.0]heptane system exhibits non-planar puckering, quantified by Cremer-Pople parameters (Q, θ, φ). For example, Q = 0.284 Å in related structures indicates moderate puckering, which affects solubility and melting points .
Experimental Analysis : Variable-temperature NMR tracks conformational exchange, while DSC measures phase transitions linked to puckering .

What in vivo models are suitable for evaluating neuropharmacological efficacy of derivatives?

  • Rodent Models :
    • Forced Swim Test (FST) : Screens antidepressant-like activity.
    • Prepulse Inhibition (PPI) : Assesses antipsychotic potential via sensorimotor gating.
  • Zebrafish : High-throughput screening of CNS activity with translational relevance .

How can computational tools predict the environmental impact of azabicycloheptane derivatives?

  • QSAR Models : Correlate substituents with ecotoxicity (e.g., LC50 for aquatic organisms).
  • ADMET Predictor® : Simulates biodegradability and bioaccumulation potential.
    Validation : OECD 301D Ready Biodegradability testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.